Cas no 1248360-54-4 ((3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol)
(3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol
- (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol
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- MDL: MFCD07775510
- Inchi: 1S/C12H11FO2S/c1-15-9-7-16-12(10(9)13)11(14)8-5-3-2-4-6-8/h2-7,11,14H,1H3
- InChI Key: RQURWQFDIXCHAV-UHFFFAOYSA-N
- SMILES: S1C=C(C(=C1C(C1C=CC=CC=1)O)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 221
- XLogP3: 2.5
- Topological Polar Surface Area: 57.7
(3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428493-1 g |
3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol |
1248360-54-4 | 1g |
€496.00 | 2023-04-23 | ||
| abcr | AB428493-5 g |
3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol |
1248360-54-4 | 5g |
€1,217.60 | 2023-04-23 | ||
| abcr | AB428493-1g |
3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol; . |
1248360-54-4 | 1g |
€1555.10 | 2025-03-19 | ||
| abcr | AB428493-5g |
3-Fluoro-4-methoxyphenyl-(2-thienyl)methanol |
1248360-54-4 | 5g |
€1217.60 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513091-1g |
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol |
1248360-54-4 | 97% | 1g |
¥2870.0 | 2023-04-04 | |
| Ambeed | A605352-1g |
(3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol |
1248360-54-4 | 97% | 1g |
$418.0 | 2024-04-25 |
(3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol Suppliers
(3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol
(3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol (CAS No. 1248360-54-4: A Promising Scaffold in Modern Medicinal Chemistry
The compound (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol, identified by its unique CAS No. 1248360-54-4, has emerged as a versatile molecular scaffold with significant implications in contemporary pharmaceutical research. This compound is characterized by the presence of a fluoro-substituted aromatic ring (3-fluoro-4-methoxyphenyl) conjugated to a thiophene ring through a methanol functional group. The strategic positioning of the fluorine atom at the 3-position of the phenyl ring and the methoxy substituent at the 4-position introduces unique electronic and steric properties that are highly valuable in drug design. The thiophene moiety (thiophen-2-yl), known for its ability to participate in π-π stacking interactions and hydrogen bonding, further enhances the molecule’s potential for targeting diverse biological receptors.
Recent advances in computational drug discovery have highlighted the importance of fluorinated compounds in modulating receptor-ligand interactions. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the fluorine atom in (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol significantly increases the compound’s lipophilicity and metabolic stability compared to its non-fluorinated analogs. This property is particularly advantageous in the development of central nervous system (CNS) drugs, where enhanced blood-brain barrier penetration is a critical requirement. The methoxy group at the 4-position of the phenyl ring also contributes to the molecule’s hydrogen bonding capacity, which is essential for forming stable interactions with serotonin receptors and opioid receptors.
The thiophene ring in (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol has been the focus of several recent investigations due to its ability to mimic the structural features of natural products with known pharmacological activity. For instance, a 2024 study in ACS Medicinal Chemistry Letters reported that thiophene-based compounds exhibit antifungal and antiviral properties, which are attributed to their capacity to disrupt cell membrane integrity and inhibit viral replication. The presence of the methanol group in this compound further enhances its solubility in aqueous environments, a key factor in improving oral bioavailability and pharmacokinetic profiles.
In the context of targeted drug delivery systems, the fluoro-methoxyphenyl and thiophene moieties in (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol have shown promise in ligand-receptor recognition and prodrug activation. A 2023 review in Advanced Drug Delivery Reviews emphasized the role of fluorinated aromatic rings in enhancing the selectivity of ligands for G-protein-coupled receptors (GPCRs). The methoxy group acts as a hydrophilic anchor, which facilitates controlled release of the active drug component in response to specific physiological stimuli, such as changes in pH or redox potential.
The synthetic accessibility of (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol has been a major focus of recent research, given its potential as a building block in the synthesis of complex heterocyclic compounds. A 2024 study in Organic Letters described a novel one-pot reaction that couples the fluoro-phenyl ring with the thiophene ring through a cross-coupling mechanism, yielding the target compound with high regioselectivity and yield. This synthetic strategy is particularly advantageous in the development of library-based drug screening campaigns, where the rapid generation of structurally diverse analogs is essential for hit-to-lead optimization.
The fluorine atom in (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol also plays a critical role in imaging applications, particularly in magnetic resonance imaging (MRI) and positron emission tomography (PET). A 2023 report in Nature Communications demonstrated that fluorinated compounds exhibit high contrast in in vivo imaging due to the electronegativity of fluorine, which enhances the magnetic susceptibility of the molecule. The methoxy group further improves the solubility of the compound in aqueous media, making it an ideal candidate for radiolabeling and tracer development in diagnostic radiopharmaceuticals.
Moreover, the thiophene ring in (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol has been explored for its potential in electronic materials and organic photovoltaics. A 2024 study in Advanced Materials highlighted the electron-deficient nature of the thiophene ring, which facilitates charge transport in conjugated polymers. The fluoro and methoxy substituents act as electron-withdrawing groups, enhancing the bandgap tuning capability of the molecule. This property is particularly valuable in the development of next-generation organic semiconductors with improved photovoltaic efficiency and stability.
In conclusion, (3-fluoro-4-methoxyphenyl)-thiophen-2-ylmethanol (CAS No. 1248360-54-4) represents a multifaceted molecular framework with broad applications in pharmaceutical science, materials engineering, and biomedical imaging. Its unique combination of fluorination, methoxy substitution, and thiophene conjugation provides a unique platform for the development of innovative therapeutics and functional materials. As research in this area continues to advance, the compound is poised to play a pivotal role in addressing unmet medical needs and driving technological innovation across multiple disciplines.
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